molecular formula C13H13BrOS B14179401 Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl- CAS No. 861883-96-7

Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl-

Cat. No.: B14179401
CAS No.: 861883-96-7
M. Wt: 297.21 g/mol
InChI Key: HMGASDDTIDJXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl- is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their stability and versatility in various chemical reactions. The presence of bromine, ethoxyphenyl, and methyl groups in this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl- typically involves the bromination of a thiophene derivative followed by the introduction of the ethoxyphenyl and methyl groups. One common method is the bromination of 2-methylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 3-bromo-2-methylthiophene can then undergo a Suzuki coupling reaction with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used to oxidize the thiophene ring.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are commonly used in coupling reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Coupling: Formation of biaryl or alkyne-substituted thiophene derivatives.

Scientific Research Applications

Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl- has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Used in the development of organic semiconductors and conductive polymers.

    Pharmaceuticals: Potential use in drug discovery and development due to its unique structural features.

    Biological Studies: Investigated for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl- depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene, 3-bromo-2-methyl-: Lacks the ethoxyphenyl group, making it less versatile in certain applications.

    Thiophene, 3-bromo-5-phenyl-2-methyl-: Similar structure but without the ethoxy group, which may affect its reactivity and solubility.

    Thiophene, 3-bromo-5-(4-methoxyphenyl)-2-methyl-: Contains a methoxy group instead of an ethoxy group, which can influence its electronic properties.

Uniqueness

Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl- stands out due to the presence of the ethoxyphenyl group, which can enhance its solubility and reactivity in various chemical reactions. This makes it a valuable compound for diverse applications in organic synthesis, material science, and pharmaceuticals.

Properties

CAS No.

861883-96-7

Molecular Formula

C13H13BrOS

Molecular Weight

297.21 g/mol

IUPAC Name

3-bromo-5-(4-ethoxyphenyl)-2-methylthiophene

InChI

InChI=1S/C13H13BrOS/c1-3-15-11-6-4-10(5-7-11)13-8-12(14)9(2)16-13/h4-8H,3H2,1-2H3

InChI Key

HMGASDDTIDJXTD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=C(S2)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.